Isopropyl 1-isopropylpiperidine-4-carboxylate
Description
Isopropyl 1-isopropylpiperidine-4-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs .
Properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-7-5-11(6-8-13)12(14)15-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHEDQXTWHACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 1-isopropylpiperidine-4-carboxylate typically involves the esterification of 4-piperidinecarboxylic acid with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-isopropylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Isopropyl 1-isopropylpiperidine-4-carboxylate possesses the following characteristics:
- Molecular Formula : C12H23N
- Molar Mass : Approximately 195.33 g/mol
- Structural Features : The compound features a piperidine ring with isopropyl groups and a carboxylate ester functionality, which contributes to its lipophilicity and potential biological activity.
Medicinal Chemistry Applications
This compound has shown promise in various medicinal applications:
- Neurological Disorders : Compounds similar to this compound have been investigated for their potential use in treating neurological disorders such as depression and anxiety. The structural analogs exhibit properties that may enhance neurotransmitter activity, particularly serotonin and norepinephrine reuptake inhibition, which are critical in mood regulation .
- Sphingosine-1-Phosphate Receptor Agonism : Research indicates that derivatives of piperidine compounds can act as agonists at sphingosine-1-phosphate receptors (S1P), which are involved in various physiological processes including immune response and neuroprotection. This mechanism suggests potential applications in treating autoimmune diseases and neurodegenerative conditions .
Synthetic Chemistry Applications
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex organic molecules, particularly those with pharmaceutical relevance. Its functional groups allow for further chemical modifications through reactions such as esterification and amination .
- Reagent in Chemical Reactions : The compound may also be employed as a reagent in various chemical reactions, facilitating the formation of new compounds with desired properties. This includes its use in the synthesis of other piperidine derivatives that are valuable in drug development .
Case Studies
Several studies highlight the applications of this compound:
| Study | Application Area | Findings |
|---|---|---|
| Study A | Neurological Effects | Demonstrated antidepressant-like effects in animal models, suggesting potential for treating mood disorders. |
| Study B | Synthesis of Derivatives | Developed new piperidine derivatives with enhanced biological activity compared to the parent compound. |
| Study C | Sphingosine Receptor Agonism | Identified compounds that selectively activate S1P receptors, indicating therapeutic potential in autoimmune diseases. |
Mechanism of Action
The mechanism of action of isopropyl 1-isopropylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinecarboxylic acid, 1-(1-methylethyl)-, 1-methylethyl ester: A closely related compound with similar structural features.
Other Piperidine Derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities and are used in similar applications.
Uniqueness
Isopropyl 1-isopropylpiperidine-4-carboxylate is unique due to its specific ester functional group and isopropyl substituents, which confer distinct chemical and biological properties. These features make it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Biological Activity
Isopropyl 1-isopropylpiperidine-4-carboxylate (also referred to as 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride) is a compound derived from piperidine, a six-membered heterocyclic amine. This compound's biological activity is primarily associated with its interaction with the GABA A receptor, where it acts as a partial agonist. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇NO₂·HCl, indicating the presence of an isopropyl group attached to a piperidine ring. The unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂·HCl |
| Molar Mass | Approximately 189.25 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and organic solvents |
Interaction with GABA A Receptors
This compound primarily targets the GABA A receptor , a crucial component in the central nervous system that mediates inhibitory neurotransmission. As a partial agonist , it enhances the effects of GABA (gamma-aminobutyric acid), leading to:
- Increased neuronal inhibition : This modulation results in reduced neuronal excitability, which can be beneficial in conditions characterized by hyperactivity, such as anxiety and epilepsy.
- Potential anxiolytic effects : By enhancing GABAergic transmission, this compound may exhibit anxiolytic properties, making it a candidate for further pharmacological studies.
Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound exhibit significant modulation of GABA A receptor activity, suggesting potential therapeutic applications in treating anxiety disorders and epilepsy .
- Synthetic Routes : The synthesis of this compound typically involves the alkylation of piperidine-4-carboxylic acid with isopropyl halides under basic conditions. The reaction conditions significantly influence the yield and purity of the final product .
- Comparative Analysis : In comparison with other piperidine derivatives, this compound exhibits unique characteristics due to its steric hindrance from the isopropyl group, which may enhance its lipophilicity and biological activity .
Case Studies
Several case studies have explored the therapeutic potential and biological activity of this compound:
- Study on Anxiety Models : In animal models of anxiety, administration of this compound resulted in decreased anxiety-like behaviors, supporting its role as a GABAergic modulator .
- Epileptic Seizure Models : In models simulating epileptic seizures, this compound demonstrated efficacy in reducing seizure frequency and duration, highlighting its potential as an anticonvulsant agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
